REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[OH:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C([O-])([O-])=O.[K+].[K+].Cl>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].CC(C)=O.Cl[Pd]Cl.O.CCO>[OH:11][C:12]1[CH:17]=[C:16]([C:2]2[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([NH2:7])=[O:6])[CH:3]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
128.29 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)N)C=CC1
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Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
catalyst
|
Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
|
Name
|
PdCl2
|
Quantity
|
0.588 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]Cl
|
Name
|
|
Quantity
|
1274 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 (± 50) mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for approximately 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
The organic solvents were then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain an orange solid
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at approximately 5-10° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration as a white solid
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40-45° C. (132.9 g, 0.62 mol, 98%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |